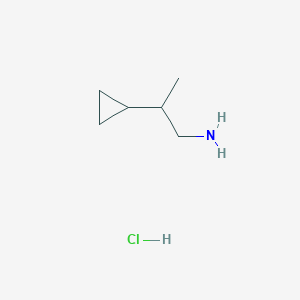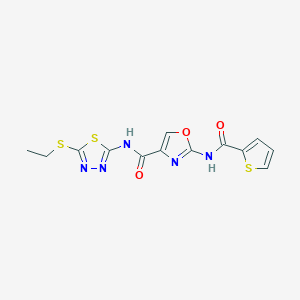
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .
Synthesis Analysis
Azetidines can be synthesized from various precursors. For instance, (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .
Molecular Structure Analysis
The molecular structure of azetidines can be analyzed using various spectroscopic techniques, including 1H, 13C, 15N, and 77Se NMR spectroscopy, as well as HRMS investigations .
Chemical Reactions Analysis
Azetidines can undergo various chemical reactions. For example, (N-Boc-azetidin-3-ylidene)acetate can react with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines can vary depending on the specific compound. For example, 2-(Azetidin-3-yl)propan-2-ol hydrochloride has a molecular weight of 151.64 and is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
- Synthesis : Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a newly functionalized heterocyclic amino acid, was obtained via [3+2] cycloaddition. The structure of this novel 1,3-selenazole was confirmed through detailed NMR spectroscopy and elemental analysis .
- Importance : Azetidine carboxylic acids serve as essential scaffolds and building blocks for obtaining biologically active heterocyclic compounds and peptides. For instance, L-azetidine-2-carboxylic acid, found in sugar beets, exhibits gametocidal properties .
- Synthetic Route : Starting from (N-Boc-azetidin-3-ylidene)acetate, researchers achieved functionalized 3-substituted 3-(acetoxymethyl)azetidines through aza-Michael addition with NH-heterocycles. Similarly, methyl 2-(oxetan-3-ylidene)acetate led to 3-substituted 3-(acetoxymethyl)oxetane compounds .
- Selenium Component : Selenium-containing compounds are known for their biological activities. This compound’s selenazole moiety may contribute to antioxidant, anti-inflammatory, or cytoprotective effects .
- Azetidine Ring : The azetidine ring appears in important pharmacological molecules, including synthetic analogues of natural amino acids. For example, it’s present in the antihypertensive drug azelnidipine .
- Se-Containing β-Lactams : Previous studies reported Se-containing β-lactams (e.g., selenapenam, selenacepham, selenazepine) as potential antibacterial agents .
- Diversification : Researchers achieved novel heterocyclic amino acid derivatives by applying Suzuki–Miyaura cross-coupling to brominated pyrazole–azetidine hybrids. This strategy allows for structural variation and functionalization .
Heterocyclic Amino Acid Derivatives
Azetidine Carboxylic Acids
Aza-Michael Addition Reactions
Biological Activities
Pharmacophore Exploration
Suzuki–Miyaura Cross-Coupling
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-N,N-dimethylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)4-3-7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUBGEATGCACBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CNC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)-N,N-dimethyl-ethanamine;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorobenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![6-(4-Ethoxybenzyl)-3-[(2-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2996535.png)




![(E)-3-(2,5-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2996544.png)

![1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2996547.png)
![methyl 6-(tert-butyl)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2996548.png)
![2-(8-(3-hydroxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2996549.png)
